REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10](=[O:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23]>O1CCCC1>[OH:1][C:2]1[C:7]([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10](=[O:12])[CH3:11] |f:1.2.3|
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(C)=O
|
Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
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ClCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped into the solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dimethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with a 5% solution of potassium carbonate
|
Type
|
STIRRING
|
Details
|
The organic layer was shaken with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization from benzene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1CC=C(C)C)O)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |